Triphendiol

Beschreibung

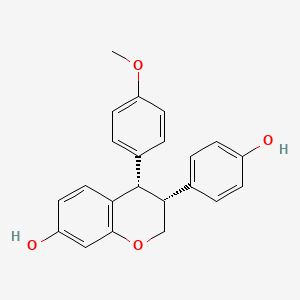

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1213777-80-0 |

|---|---|

Molekularformel |

C22H20O4 |

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

(3R,4S)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m0/s1 |

InChI-Schlüssel |

KQCJZAUNKSGEFM-UNMCSNQZSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

1213777-80-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NV 196 NV-196 NV196 cpd triphendiol |

Herkunft des Produkts |

United States |

Classification and Chemical Lineage of Triphendiol As a Synthetic Isoflavene

Triphendiol (also known as NV-196) is classified as a synthetic isoflavene. nih.gov Isoflavenes are a subclass of isoflavonoids, which are phenolic compounds characterized by a 3-phenylchroman-4-one backbone. The chemical lineage of this compound can be traced back to naturally occurring isoflavones found in soy and other vegetables, which have been recognized for their antiproliferative effects on various cancer types. nih.gov

This compound is a derivative of phenoxodiol (B1683885), which itself is a synthetic analog of the naturally occurring isoflavone (B191592), genistein (B1671435). nih.govnih.gov Phenoxodiol was developed to be more potent than its natural precursor, genistein, exhibiting 5 to 20 times greater potency. nih.gov Subsequently, this compound was developed as a derivative of phenoxodiol and was selected for further investigation based on its superior anti-cancer activity against a range of cancers, particularly pancreatic and bile duct cancers, as well as melanoma. nih.gov

Historical Context and Evolution Within Isoflavone Derived Investigational Agents

The scientific interest in isoflavones as potential anti-cancer agents has its roots in epidemiological observations of lower cancer incidence in populations with soy-rich diets. frontiersin.org This led to extensive research into the anti-cancer properties of naturally occurring isoflavones like genistein (B1671435) and daidzein. nih.gov These initial studies paved the way for the development of synthetic isoflavone (B191592) analogs with improved efficacy and drug-like properties.

Phenoxodiol (B1683885) emerged as a significant second-generation investigational agent, demonstrating a broad range of anti-cancer activities in preclinical studies. nih.govnih.gov It was investigated for its ability to induce apoptosis and overcome chemoresistance in various cancer cell lines. nih.gov Early clinical studies of phenoxodiol showed minimal toxicity and some anti-tumor activity, particularly in chemotherapy-resistant ovarian cancer and hormone-refractory prostate cancer. nih.gov

Triphendiol represents a further evolution in this line of research, developed as a derivative of phenoxodiol with enhanced anti-cancer properties. nih.gov Its development signifies a strategic progression from naturally occurring dietary compounds to rationally designed synthetic molecules with more potent and specific anti-tumor activities for preclinical investigation.

Overview of Reported Biological Activities in Preclinical Oncology Research

Chemical Synthesis Pathways for this compound and its Core Scaffold

This compound (NV-196) is characterized as a synthetic isoflavene, implying its core scaffold is derived from the benzopyran ring system, a common structural motif in natural products like isoflavones. nih.govncats.io While a detailed, step-by-step chemical synthesis pathway for this compound itself is not widely disclosed in publicly accessible literature, its development as a derivative of phenoxodiol (B1683885) suggests that its synthesis likely involves chemical modifications of existing isoflavonoid (B1168493) or benzopyran scaffolds. fishersci.finih.gov

General synthetic approaches for isoflavonoid core structures, from which compounds like this compound are derived, often involve routes such as the deoxybenzoin (B349326) pathway. This method typically begins with reactions of phenols with phenylacetonitriles followed by hydrolysis, or the Friedel-Crafts acylation of phenols with phenylacetic acids or acyl chlorides to form benzyl (B1604629) ketone intermediates. guidetopharmacology.org These intermediates can then be cyclized and further modified to establish the desired benzopyran or chromene framework. The transformation of a 4H-chromen-4-one core (as in daidzein) to a 2H-chromene skeleton (as in phenoxodiol and this compound) represents a significant structural alteration during synthesis. nih.gov

The synthesis of complex organic molecules often relies on multi-step pathways that involve various functional group interconversions, chain lengthening, and ring formations. mpg.dechem960.com For scaffolds like the benzoxazines, related to the benzopyran system, synthetic methodologies can involve reactions such as Williamson ether synthesis, followed by reduction of nitro groups to amines, and subsequent cross-coupling reactions (e.g., Buchwald–Hartwig cross-coupling) to introduce aryl substituents. google.comctdbase.org These general principles of organic synthesis are applicable to the construction and modification of the this compound core.

Strategies for Rational Design and Synthesis of Novel this compound Analogues

Rational design in chemical synthesis involves a systematic approach to create novel compounds with desired properties, often guided by an understanding of structure-activity relationships (SAR) and computational modeling. fishersci.fisigmaaldrich.comuni.lunih.gov For this compound analogues, strategies for rational design and synthesis would focus on modifying its existing structure to enhance or alter its chemical and physical characteristics.

Key strategies include:

Chemical Manipulation of Functional Groups: This involves derivation or substitution of existing functional groups (e.g., hydroxyl, methoxy) on the this compound scaffold. For instance, the introduction or modification of hydroxyl groups can significantly impact biological activity. fishersci.figoogle.comctdbase.org

Alteration of Ring Systems: Modifying the existing benzopyran ring system or incorporating new heterocyclic moieties can lead to novel analogues. fishersci.fi

Isosteric Replacement: Substituting atoms or groups with others that have similar size, shape, and electronic properties can yield analogues with modulated properties while retaining the core structural integrity. fishersci.fi

Scaffold-Based Synthesis: This modular approach allows for the creation of diverse compound libraries by modifying starting materials around a central scaffold, reducing the number of required steps and enabling straightforward functional group modifications.

Retrosynthetic Analysis: This approach works backward from the target molecule to identify simpler precursors, guiding the development of efficient synthetic routes. nih.gov

The goal of such rational design is to achieve specific structural optimization, which can lead to improved efficacy, enhanced absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and better chemical accessibility. fishersci.fi

Molecular Hybridization and Functionalization Approaches in this compound Derivatization

Molecular hybridization is a promising strategy in drug discovery that involves covalently combining two or more pharmacophoric moieties from different bioactive substances into a single molecular architecture. This approach aims to create new hybrid compounds with potentially improved activity, selectivity, or even novel mechanisms of action, often leading to additive or synergistic effects that would not be possible with individual components. In the context of this compound, molecular hybridization could involve linking the isoflavene scaffold with other known pharmacophores to generate compounds with enhanced or multi-targeted properties.

Functionalization approaches focus on introducing specific chemical groups onto the this compound structure to impart new or modified characteristics. This can include:

Direct Chemical Functionalization: Introducing various substituents (e.g., alkyl, aryl, heteroaryl groups) at different positions on the aromatic rings or the chroman core.

Late-Stage Functionalization: Modifying the molecule at a later stage of synthesis, which can be particularly useful for diversifying a core scaffold without re-synthesizing the entire molecule from scratch.

Introduction of Reactive Handles: Incorporating groups that allow for further bioconjugation or attachment to other molecules, such as polymers or nanoparticles, for targeted delivery or imaging applications.

For example, the hydroxyl groups present on this compound's structure (at positions 4' and 7, and a methoxy (B1213986) at 4) provide convenient sites for derivatization through reactions such as etherification, esterification, or oxidation. nih.gov These modifications can influence solubility, metabolic stability, and interactions with biological targets.

Stereochemical Considerations in the Synthesis of this compound Analogues

Stereochemistry plays a critical role in the synthesis and activity of pharmaceutical compounds, as different stereoisomers can exhibit vastly different biological effects due to their distinct three-dimensional shapes. mpg.de this compound itself possesses defined stereochemistry, specifically noted as having (3S,4R) configuration for its chiral centers: (3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)chroman-7-ol. nih.govmpg.de This explicit stereochemical assignment highlights the importance of controlling chirality during its synthesis.

Strategies for achieving stereoselective synthesis of this compound analogues would involve methods that control the formation of new chiral centers or the relative configuration of existing ones. These can include:

Asymmetric Synthesis: Utilizing chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer or diastereomer over others. ncats.io Examples include Evans's asymmetric ethylation or stereoselective Grignard additions in the synthesis of complex natural products.

Diastereoselective Reactions: Designing reactions where the presence of existing chiral centers in a molecule influences the stereochemical outcome of new bond formations.

Chiral Pool Synthesis: Starting with readily available enantiomerically pure natural products or their derivatives as building blocks.

Resolution: Separating enantiomers from a racemic mixture, although this is often less efficient than direct asymmetric synthesis.

Controlling stereochemistry is crucial for ensuring the desired biological activity and purity of this compound analogues. The precise arrangement of atoms in three-dimensional space can significantly impact how a molecule interacts with biological targets like enzymes or receptors.

Analysis of Cell Cycle Modulation by this compound

This compound exerts its antiproliferative effects partly by interfering with the cell cycle progression of cancer cells. This modulation is a crucial aspect of its mechanism, leading to the inhibition of uncontrolled cell division characteristic of malignancies. nih.govarctomsci.com

Induction of p53-Independent G2/M Cell Cycle Arrest

A key finding in the mechanistic studies of this compound is its capacity to induce G2/M cell cycle arrest. This arrest is notable for being independent of the p53 tumor suppressor protein, indicating that this compound can be effective in cancer cells with either wild-type or mutated p53. nih.govdokumen.pubresearchgate.netaacrjournals.org Studies conducted on human pancreatic cancer cell lines, including HPAC (wild-type p53) and MIAPaCa-2 and PANC-1 (mutant p53), have confirmed this p53-independent G2/M arrest. aacrjournals.org

The antiproliferative activity of this compound has been quantified through its half-maximal inhibitory concentration (IC50) values in various pancreatic cancer cell lines, demonstrating its potency in inhibiting cell proliferation. arctomsci.com

Table 1: this compound's IC50 Values in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) | Incubation Time (h) |

| HPAC | 8 | 48-120 |

| PANC-1 | 8 | 48-120 |

| MIAPaCa-2 | 0.8 | 48-120 |

Elucidation of Apoptosis Induction Pathways

Beyond cell cycle arrest, this compound is a potent inducer of programmed cell death, or apoptosis, in cancer cells. Its apoptotic mechanisms are diverse, involving both intrinsic and caspase-independent pathways, and notably, are independent of death receptor activation. researcher.liferesearchgate.netnih.govmedchemexpress.comarctomsci.comnih.govresearchgate.net

Activation of the Intrinsic Mitochondrial Apoptosis Pathway

This compound effectively activates the intrinsic (mitochondrial) apoptosis pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors into the cytoplasm. nih.govresearchgate.netaacrjournals.org Investigations using flow cytometry and Western blot analysis in pancreatic cancer cell lines have shown that this compound induces apoptosis via this mitochondrial pathway. aacrjournals.org A molecular indicator of this activation is the observed reduction in Bcl-2 levels in MIAPaCa-2 and HPAC cell lines, as Bcl-2 is an anti-apoptotic protein whose downregulation promotes the intrinsic pathway. arctomsci.com

Characterization of Caspase-Independent Apoptosis Mechanisms

This compound's ability to induce apoptosis extends to caspase-independent mechanisms, which is a significant finding given that many conventional anticancer agents rely solely on caspase activation. researcher.liferesearchgate.netnih.govmedchemexpress.comarctomsci.comnih.govresearchgate.netresearchgate.net This suggests this compound's potential efficacy even in cells resistant to caspase-mediated cell death. Studies indicate that this compound can induce cell death that proceeds even in the presence of pan-caspase inhibitors. researchgate.net One proposed mechanism for caspase-independent cell death induced by this compound, similar to other benzopyran compounds, involves the nuclear translocation of endonuclease G. researchgate.net

While this compound induces both caspase-mediated and caspase-independent apoptosis, specific data on the percentages of cells undergoing early and late-stage apoptosis in caspase-dependent pathways have been reported. arctomsci.com

Table 2: Apoptosis Induction by this compound (10 µM, 48h) in Pancreatic Cancer Cells

| Cell Line (Caspase-Dependent Apoptosis) | Early Stage Apoptosis (%) | Late Stage Apoptosis (%) |

| MIAPaCa-2 | 60 | 30 |

| PANC-1 | 60 | 30 |

Investigation of Caspase-Mediated Necrosis

Interestingly, while this compound can induce caspase-independent apoptosis, it has been observed that any associated cell necrosis is caspase-mediated. This distinction highlights the complex and varied cellular responses elicited by this compound, where different forms of cell death may engage distinct enzymatic pathways. nih.govresearchgate.net

Assessment of Death Receptor Independence in Apoptotic Pathways

Further characterization of this compound's apoptotic mechanisms reveals that its induction of apoptosis is death receptor-independent. nih.govresearchgate.net This means that this compound bypasses the extrinsic apoptotic pathway, which typically relies on the activation of cell surface death receptors (e.g., Fas, TRAIL receptors) by external ligands. This independence from death receptor signaling suggests that this compound's pro-apoptotic effects are primarily initiated intracellularly, aligning with its activation of the intrinsic mitochondrial pathway. nih.govresearchgate.net

Modulation of Anti-Apoptotic Protein Levels (e.g., Bcl-2)

This compound's mechanism of apoptosis induction has been observed to proceed via the mitochondrial cell death pathway in non-clinical studies involving cell lines representative of late-stage pancreatic and bile duct carcinoma medkoo.com, lmu.de. While the mitochondrial pathway of apoptosis is intricately regulated by the balance between pro-apoptotic and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, specific detailed research findings on this compound's direct modulation of anti-apoptotic protein levels, including Bcl-2, are not extensively detailed in the provided literature.

Examination of Molecular Targets and Receptor Interactions

Proposed TRAIL Receptor Antagonism

This compound is recognized as a TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) receptor antagonist researchgate.net, springermedizin.de, researcher.life. TRAIL receptors are crucial in initiating programmed cell death in various cancer cells. This antagonistic activity suggests a mechanism by which this compound may interfere with cell survival pathways, contributing to its therapeutic potential.

Potential Link to Mitochondrial Oxidative Phosphorylation Uncoupling

Studies indicate that this compound (NV-196) induces both caspase-mediated and caspase-independent cell death researchgate.net, researchgate.net, springermedizin.de, researcher.life. This caspase-independent cell death mechanism is a characteristic shared with other related benzopyran compounds, such as NV-128, NV-143, and ME-344, which have been observed to kill cancer cells by uncoupling mitochondrial oxidative phosphorylation researchgate.net, researchgate.net, springermedizin.de. While this compound's action involves the mitochondrial cell death pathway medkoo.com, lmu.de, its direct role as a mitochondrial oxidative phosphorylation uncoupler is described in the context of its broader mechanism leading to caspase-independent cell death, similar to these related compounds researchgate.net, researchgate.net, springermedizin.de. Mitochondrial uncoupling involves the dissociation of ATP synthesis from the electron transport chain, leading to the dissipation of the proton-motive force as heat rather than ATP production wikipedia.org, nih.gov, nih.gov.

Regulation of Key Intracellular Signaling Pathways

Research suggests that this compound's pharmacological properties may involve the modulation of estrogen receptors or other intracellular signaling pathways ontosight.ai. Furthermore, as a derivative of phenoxodiol, its effects are thought to arise from interactions with multiple molecular targets involved in diverse intracellular pathways researchgate.net. However, specific key intracellular signaling pathways directly regulated by this compound are not detailed in the available literature.

Characterization of Cytostatic and Cytotoxic Effects at the Cellular Level

This compound is broadly characterized as both cytostatic and cytotoxic against various human cancer cell lines in vitro lmu.de. Its effects include the induction of cell cycle arrest, which halts the proliferation of cancer cells, and the initiation of programmed cell death (apoptosis) lmu.de.

In non-clinical studies, this compound has been shown to induce cell cycle arrest and programmed cell death in cell lines representing late-stage pancreatic and bile duct carcinoma medkoo.com, lmu.de. The induction of apoptosis by this compound was observed to be independent of p53 status and proceeded via the mitochondrial cell death pathway medkoo.com, lmu.de. This dual action of inhibiting cell proliferation and inducing cell death underscores its potential as an anti-cancer agent.

Summary of this compound's Cellular and Molecular Effects

| Effect Category | Specific Observation | Mechanism/Pathway | Reference |

| Cytostatic Effects | Induces cell cycle arrest | Halts cell proliferation | lmu.de |

| Cytotoxic Effects | Induces programmed cell death (apoptosis) | Caspase-mediated and caspase-independent mechanisms, via the mitochondrial cell death pathway; independent of p53 status | researchgate.net, researchgate.net, springermedizin.de, researcher.life, medkoo.com, lmu.de |

| Molecular Target | TRAIL receptor antagonism | Interferes with cell survival pathways | researchgate.net, springermedizin.de, researcher.life |

| Mitochondrial Link | Induces caspase-independent cell death, similar to uncoupling agents | Involves mitochondrial cell death pathway; related compounds uncouple oxidative phosphorylation | researchgate.net, researchgate.net, springermedizin.de, medkoo.com, lmu.de |

| Signaling Pathways | May modulate estrogen receptors and other intracellular pathways | General involvement in diverse intracellular pathways | ontosight.ai, researchgate.net |

Preclinical Pharmacological Efficacy Studies of Triphendiol

In Vivo Efficacy Evaluations in Animal Models

Assessment of Combination Therapy Efficacy in Animal Models with Chemotherapeutics

Preclinical studies have extensively explored Triphendiol's potential to enhance the efficacy of conventional chemotherapeutic agents, particularly gemcitabine (B846), in animal models of cancer. Research indicates that this compound acts as a sensitizer (B1316253) to gemcitabine in pancreatic cancer cells nih.govctdbase.orgnih.govuni.lu. Pretreatment of pancreatic cancer cells with this compound has been shown to enhance the cytotoxic effect of gemcitabine, a standard treatment for advanced pancreatic cancer nih.gov.

In xenograft models of pancreatic cancer, specifically using HPAC and MIAPaCa-2 cell lines, the co-administration of this compound and gemcitabine resulted in a significant reduction in tumor proliferation rates when compared to the respective monotherapy-control and vehicle-control groups nih.gov. Animal model studies consistently demonstrate that this compound, when combined with gemcitabine, inhibits tumor growth more effectively than either drug administered alone ctdbase.orgsci-hub.se. Furthermore, this compound has been shown to sensitize cell lines representative of both pancreatic cancer and cholangiocarcinoma (bile duct cancer) to gemcitabine nih.gov. The synergistic effect of this compound with gemcitabine has been observed in both in vitro and in vivo models of pancreatic cancer, suggesting a novel combination therapy approach uni.lu.

Reduction of Tumor Burden in Preclinical Disease Models

This compound exhibits significant activity in reducing tumor burden in various preclinical disease models, both as a monotherapy and in combination. As a monotherapy, this compound has been shown to inhibit cell proliferation in pancreatic cancer cell lines, inducing p53-independent G2/M cell cycle arrest and activating the intrinsic (mitochondrial) apoptosis pathway nih.gov. This compound induces apoptosis in human pancreatic cancer cell lines, including HPAC, MIAPaCa-2, and PANC-1 ctdbase.org.

The antiproliferative activity of this compound has been investigated in two xenograft models of pancreatic cancer (HPAC and MIAPaCa-2) nih.gov. Proof-of-concept studies in animal models of pancreatic cancer and cholangiocarcinoma have demonstrated that orally delivered this compound is effective at inhibiting tumor proliferation and limiting terminal tumor burden nih.gov. Specifically, in male Balb/c nude mice transplanted with the MIAPaCa2 cell line, this compound (50 mg/kg, oral gavage, daily, for 15 days) significantly inhibited tumor proliferation.

Activity in Specific Cancer Models

This compound has demonstrated activity across several specific cancer models, with notable efficacy in pancreatic adenocarcinoma and cholangiocarcinoma.

Pancreatic Adenocarcinoma

Preclinical studies in pancreatic cancer cells have highlighted the efficacy of this compound (NV-196) as both a monotherapy and a sensitizer to gemcitabine nih.govctdbase.org. This compound induces apoptosis in pancreatic cancer cell lines such as HPAC, MIAPaCa-2, and PANC-1 ctdbase.org. Importantly, this compound exerts its anti-tumor effects in cells regardless of their p53 status, being effective in cells with mutant p53 (MIAPaCa-2 and PANC-1) as well as those with wild-type p53 (HPAC) ctdbase.org.

In xenograft models of pancreatic cancer (HPAC and MIAPaCa-2), this compound significantly reduced tumor proliferation, with enhanced effects when combined with gemcitabine nih.gov. This compound is recognized for its excellent anticancer activity against pancreatic cancer. In vitro studies have determined the inhibitory concentration 50% (IC50) values for this compound in various pancreatic cancer cell lines:

| Cell Line | IC50 (µM) | Source |

| HPAC | 8 | |

| PANC-1 | 8 | |

| MIAPaCa-2 | 0.8 |

Cholangiocarcinoma

This compound has shown significant activity against cholangiocarcinoma, also known as bile duct cancer. It was granted orphan drug status by the U.S. Food and Drug Administration (FDA) for cholangiocarcinoma in January 2008 sci-hub.se. This compound has the ability to sensitize cholangiocarcinoma cell lines to the standard-of-care drug, gemcitabine nih.gov.

Melanoma

This compound has been identified as having superior anticancer activity against a range of cancers, including melanoma nih.gov. The U.S. FDA granted orphan drug status to this compound for melanoma sci-hub.se. While general activity has been noted, detailed preclinical research findings in animal models specifically for this compound's activity in melanoma, such as specific tumor reduction percentages or combination efficacy with chemotherapeutics, were not extensively detailed in the provided search results.

Advanced Analytical Methodologies in Triphendiol Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are fundamental in the analysis of triphendiol, ensuring the integrity of the compound used in research and preclinical studies. High-Performance Liquid Chromatography (HPLC) is a primary tool for both qualitative and quantitative analysis, offering high resolution and sensitivity for separating this compound from impurities and related substances. drawellanalytical.commtoz-biolabs.com

In a typical HPLC workflow for purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is commonly achieved using a reverse-phase column, where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. mtoz-biolabs.comscispace.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in the sample. mtoz-biolabs.com

The purity of the this compound sample is determined by analyzing the resulting chromatogram. The peak corresponding to this compound is identified by comparing its retention time to that of a certified reference standard. The area of the this compound peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. mtoz-biolabs.com

| Parameter | Typical Condition | Purpose |

| Technique | High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and identification of this compound. scispace.com |

| Column | Reverse-Phase (e.g., C18) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Elutes compounds from the column. |

| Detection | UV-Vis Detector | Detects and quantifies this compound based on its UV absorbance. mtoz-biolabs.com |

| Purity Calculation | Peak Area Percentage | Determines the relative amount of this compound in the sample. mtoz-biolabs.com |

Spectroscopic Methods for Structural Elucidation of this compound and its Metabolites

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound and identifying its metabolites. jchps.comnumberanalytics.com The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). outsourcedpharma.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. numberanalytics.com Both ¹H NMR and ¹³C NMR are used to identify the different types of protons and carbon atoms present in the this compound structure and their connectivity. researchgate.net Advanced 2D NMR techniques, such as COSY and HMQC, can further establish the connectivity between adjacent protons and between protons and their directly attached carbons, respectively, providing unambiguous structural confirmation.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns. numberanalytics.com This information helps to confirm the elemental composition of the molecule. When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying metabolites of this compound in biological samples. rsc.org The mass spectrometer can detect the parent drug as well as modified versions that have been metabolized by the body.

| Spectroscopic Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Number and type of hydrogen atoms, neighboring environments. researchgate.net | Confirms the proton framework of the this compound molecule. |

| ¹³C NMR | Number and type of carbon atoms. researchgate.net | Confirms the carbon skeleton of the this compound molecule. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. numberanalytics.com | Confirms molecular formula and aids in metabolite identification. |

| LC-MS | Separation and mass analysis of components in a mixture. rsc.org | Identifies and characterizes this compound metabolites in biological matrices. |

In Vitro Assay Methodologies for Biological Activity Profiling

A variety of in vitro assays are utilized to understand the biological effects of this compound at the cellular level. These assays are critical for characterizing its anticancer properties.

Cell Proliferation Assays

To evaluate the cytostatic and cytotoxic effects of this compound, cell proliferation assays are commonly used. medkoo.com These assays measure the number of viable cells after treatment with the compound. A frequently used method is the MTT assay, a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells. sigmaaldrich.com In studies involving this compound, cancer cell lines are incubated with varying concentrations of the compound, and the inhibition of cell proliferation is measured to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). mdpi.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the effects of this compound on the cell cycle and to quantify apoptosis (programmed cell death). nih.gov For cell cycle analysis, cells treated with this compound are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. escca.eu The fluorescence intensity of individual cells is measured by the flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govescca.eu Research has shown that this compound can cause cell cycle arrest, a key mechanism of its anticancer activity. medkoo.comnih.gov

To assess apoptosis, flow cytometry can be used to detect changes in the cell membrane, such as the externalization of phosphatidylserine, or to measure the fragmentation of DNA. nih.gov Studies have demonstrated that this compound induces apoptosis in cancer cell lines. nih.govresearchgate.net

Western Blot Analysis for Protein Expression and Pathway Modulation

Western blot analysis is employed to investigate how this compound affects the levels of specific proteins involved in cell growth, survival, and apoptosis. nih.govbio-rad-antibodies.com This technique allows researchers to determine if this compound treatment leads to changes in the expression or activation state of key signaling proteins. researchgate.net For instance, studies have used Western blotting to show that this compound can modulate proteins involved in apoptotic pathways. nih.govkoreamed.org The process involves separating proteins from treated cells by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the proteins of interest. nih.gov

Enzyme Activity Assays and Receptor Binding Studies

Understanding the biological activity of this compound involves investigating its interactions with specific enzymes and cellular receptors. While direct and extensive data on this compound's specific enzyme and receptor binding affinities are limited in publicly available research, studies on its parent compound, phenoxodiol (B1683885), provide significant insights into the probable mechanisms and the assays used for their determination.

Enzyme Activity Assays

Enzyme activity assays are crucial for determining the inhibitory or modulatory effects of a compound on specific enzymes. For compounds like this compound and phenoxodiol, which have demonstrated anti-cancer properties, key enzymatic targets often include those involved in cell cycle regulation and apoptosis.

One of the primary mechanisms of action identified for phenoxodiol is the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair in rapidly dividing cells. researchgate.net The inhibition of this enzyme by phenoxodiol has been shown to be comparable to other established anti-tumor agents. researchgate.net The types of assays used to determine topoisomerase II inhibition include:

Relaxation and Nicking Assays: These assays are used to identify inhibitors of topoisomerase I. Studies have shown that phenoxodiol does not inhibit topoisomerase I. researchgate.net

Unknotting and DNA Cleavage Assays: These are employed to identify topoisomerase II inhibitors. Phenoxodiol has been demonstrated to inhibit the catalytic activity of topoisomerase II in a dose-dependent manner and stabilizes the topoisomerase II-mediated cleavable complex, classifying it as a topoisomerase II poison. researchgate.net

Furthermore, the induction of apoptosis is a key feature of the anti-cancer activity of these compounds. Phenoxodiol has been shown to activate the mitochondrial caspase system. medchemexpress.com Assays to determine the activation of caspases, such as caspase-8, are therefore relevant in the study of these compounds. medchemexpress.com

Receptor Binding Studies

Receptor binding studies are essential to determine the affinity of a compound for a specific cellular receptor. For isoflavone (B191592) derivatives like this compound, the estrogen receptors (ERα and ERβ) are of particular interest due to structural similarities to endogenous estrogens.

A common method to assess receptor binding is the competitive binding assay. In this assay, a radiolabeled ligand with known affinity for the receptor is used. The test compound is then introduced at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The displacement of the radiolabeled ligand is measured to determine the binding affinity of the test compound, often expressed as an IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

| Compound | Receptor | Assay Type | Finding |

| Phenoxodiol | Estrogen Receptor α (ERα) | Competitive binding assay (rat uterine cytosol) | Displaced 17β-estradiol (E2) from the receptor. nih.gov |

This table summarizes the available research findings on the receptor binding of phenoxodiol, a compound structurally related to this compound.

Method Development for Quantitative Analysis of this compound in Biological Matrices (General Methodologies)

The development of robust and sensitive analytical methods for the quantitative analysis of this compound in biological matrices such as plasma, serum, or tissue is fundamental for pharmacokinetic and pharmacodynamic studies. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov For the analysis of a drug like this compound in a biological matrix, a typical HPLC method development would involve:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A reversed-phase C18 or C8 column is often used for the separation of non-polar to moderately polar compounds like isoflavones. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution conditions are optimized to achieve good separation of the analyte from endogenous matrix components.

Detection: A UV detector is commonly used for the detection of compounds with a chromophore, such as the aromatic rings in this compound. The detection wavelength is chosen at the absorbance maximum of the compound to ensure high sensitivity. For instance, phenoxodiol has good absorption at 335 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is often considered the gold standard for bioanalysis due to its ability to provide structural information and low detection limits. The development of an LC-MS/MS method for this compound would include:

Ionization: An electrospray ionization (ESI) source is commonly used for polar to moderately polar molecules like this compound.

Mass Analysis: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides very high selectivity and reduces background noise.

Method Validation: Any developed analytical method for quantitative analysis must be rigorously validated according to regulatory guidelines. Validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of quantification), recovery, and stability.

While a specific, fully validated analytical method for this compound is not detailed in the public domain, pharmacokinetic studies of its parent compound, phenoxodiol, have utilized both HPLC-UV and LC-MS/MS methods for its quantification in human plasma. nih.gov

| Parameter | Free Phenoxodiol | Total Phenoxodiol |

| Plasma Elimination Half-life (t½) | 0.67 ± 0.53 h | 3.19 ± 1.93 h |

| Total Plasma Clearance | 2.48 ± 2.33 L/h | 0.15 ± 0.08 L/h |

| Apparent Volume of Distribution (Vd) | 1.55 ± 0.69 L/kg | 0.64 ± 0.51 L/kg |

This table presents pharmacokinetic parameters of free and total phenoxodiol in human plasma following intravenous administration, as determined by HPLC-UV analysis. Data from a study on phenoxodiol pharmacokinetics. nih.gov

Structure Activity Relationship Sar Studies of Triphendiol and Its Analogues

Analysis of Structural Modifications Impacting Biological Activity and Efficacy

Triphendiol is recognized as a derivative of isoflavones, specifically originating from Genistein (B1671435) and further modified from Phenoxodiol (B1683885) researchgate.netscience.gov. The structural evolution from these precursors to this compound highlights key modifications that significantly enhance its biological activity. Notably, this compound incorporates a p-methoxy phenyl substitution and features a 2H-chromene skeleton, a distinct alteration from the chromane (B1220400) skeleton found in its precursor sigmaaldrich.com. These specific structural changes are associated with this compound's superior anticancer activity, particularly against pancreatic and bile duct cancers researchgate.netsigmaaldrich.com.

The optimization of natural lead structures, such as isoflavones, often involves strategies aimed at enhancing drug efficacy, improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and increasing chemical accessibility sigmaaldrich.com. Chemical strategies for such optimization can include direct manipulation of functional groups, alteration of ring systems, and isosteric replacement sigmaaldrich.com. The transformation from Genistein to Phenoxodiol, and subsequently to this compound, exemplifies how targeted structural modifications can lead to compounds with significantly improved biological effects. Phenoxodiol, for instance, is reported to be 5-20 times more potent than Genistein, and this compound demonstrates superior activity compared to Phenoxodiol researchgate.net.

Correlation between Chemical Substructure and Specific Mechanisms of Cell Death

This compound has been shown to induce apoptosis in pancreatic cell lines researchgate.net. This programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells and can be broadly classified into various types, including apoptosis, necrosis, and autophagy nih.gov. This compound's apoptotic induction occurs through both caspase-mediated and caspase-independent mechanisms researchgate.net.

Caspase-mediated apoptosis involves the activation of a cascade of cysteine proteases known as caspases, which are central to the execution of the apoptotic program, leading to characteristic cellular changes such as cell shrinkage, chromatin condensation, and DNA fragmentation nih.gov. In contrast, caspase-independent cell death pathways, while less characterized, also play significant roles in cellular demise. While this compound's ability to induce both caspase-mediated and caspase-independent apoptosis is established, specific correlations between particular chemical substructures of this compound and their precise involvement in triggering these distinct mechanisms of cell death are not explicitly detailed in the current literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in cheminformatics to predict the biological activity or properties of chemical compounds based on their molecular structures. QSAR plays a critical role in drug discovery by enabling the identification of potential drug candidates and optimizing their design, thereby reducing the time and cost associated with extensive experimental synthesis and testing.

The general workflow for QSAR modeling involves several key steps: selection of a data set, generation of molecular structures, optimization of molecular geometry, calculation of various structural descriptors, application of variable selection or data reduction methods, regression analysis, and finally, evaluation of the model's validity and predictability. By establishing a quantitative relationship between molecular descriptors and biological activity, QSAR models can provide insights into the structural features and physicochemical properties that influence activity, guiding the design of new, more potent molecules. While QSAR methodologies are highly applicable for optimizing compounds like this compound, specific QSAR modeling studies or detailed findings directly related to this compound for optimized design are not extensively reported in the provided search results.

Influence of Specific Substituents on Antiproliferative Effects

A key structural feature contributing to this compound's improved activity is the presence of a p-methoxy phenyl substitution and its 2H-chromene skeleton sigmaaldrich.com. These modifications differentiate this compound from its parent compounds and are associated with its heightened potency against various tumor cell lines, notably in pancreatic and bile duct cancers researchgate.netsigmaaldrich.com. The strategic placement of these substituents underscores the importance of specific chemical groups in modulating the compound's interaction with biological targets, leading to more pronounced antiproliferative outcomes.

Compound Names and PubChem CIDs

Emerging Research Directions and Theoretical Applications of Triphendiol

Exploration of Triphendiol as a Monotherapeutic Agent

The potential of this compound as a standalone treatment for cancer has been investigated in preclinical settings, particularly in pancreatic cancer. These studies have focused on elucidating its mechanisms of action and its effectiveness in inhibiting cancer cell growth.

In in-vitro studies using pancreatic cancer cell lines such as HPAC and MIAPaCa-2, this compound has demonstrated significant anti-proliferative activity. nih.gov As a monotherapy, it has been shown to inhibit cell proliferation by inducing a p53-independent G2/M cell cycle arrest. nih.gov This is a crucial finding, as many cancers harbor mutations in the p53 tumor suppressor gene, making them resistant to therapies that rely on a functional p53 pathway.

Furthermore, this compound has been observed to activate the intrinsic (mitochondrial) pathway of apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. nih.gov Interestingly, this induction of apoptosis appears to be caspase-independent and death receptor-independent. nih.gov In contrast, the necrotic cell death induced by this compound is mediated by caspases. nih.gov

The anti-proliferative effects of this compound as a monotherapy have also been demonstrated in in-vivo xenograft models of pancreatic cancer. nih.gov These preclinical findings have been instrumental in establishing the foundational evidence for its potential as a standalone therapeutic agent.

Advancements in Combination Therapy Strategies with Standard-of-Care Agents

A significant area of research for this compound is its use in combination with existing standard-of-care chemotherapy agents. This approach aims to enhance the efficacy of current treatments, potentially overcoming drug resistance and improving patient outcomes.

The combination of this compound with gemcitabine (B846), a standard treatment for advanced pancreatic cancer, has shown synergistic effects in preclinical models. nih.govnih.gov Pre-treatment of pancreatic cancer cells with this compound has been found to enhance the cytotoxic effect of gemcitabine. nih.gov This sensitizing effect is a key focus of the ongoing research.

In xenograft models of pancreatic cancer, the co-administration of this compound and gemcitabine resulted in a significant reduction in tumor proliferation compared to either agent used alone. nih.gov These promising preclinical results provided the justification for further clinical investigation. Subsequently, this compound was granted Investigational New Drug (IND) status by the US Food and Drug Administration to be studied in combination with gemcitabine for unresectable, locally advanced, or metastatic pancreatic and bile duct cancers. nih.gov

The following table summarizes the key findings from preclinical studies on this compound as a monotherapy and in combination therapy:

| Therapeutic Strategy | Cancer Model | Key Findings | Reference |

| Monotherapy | Pancreatic Cancer Cell Lines (HPAC, MIAPaCa-2) | Inhibited cell proliferation; Induced p53-independent G2/M cell cycle arrest; Activated intrinsic apoptosis pathway (caspase-independent) | nih.govnih.gov |

| Pancreatic Cancer Xenograft Models | Demonstrated anti-proliferative activity | nih.gov | |

| Combination Therapy | Pancreatic Cancer Cell Lines | Enhanced the cytotoxic effect of gemcitabine | nih.gov |

| Pancreatic Cancer Xenograft Models | Significantly reduced tumor proliferation when co-administered with gemcitabine compared to monotherapy | nih.gov |

Expanding the Therapeutic Scope to Other Oncological Indications

While the primary focus of this compound research has been on pancreatic and biliary cancers, its classification as a flavonoid and isoflavone (B191592) derivative suggests a broader potential for anticancer activity across various tumor types. nih.gov Flavonoids, as a class of compounds, are known to possess anti-proliferative effects against a variety of cancers. nih.gov

This compound is a derivative of phenoxodiol (B1683885), which itself is a more potent derivative of the isoflavone genistein (B1671435). nih.gov Both phenoxodiol and genistein have been studied in a range of tumor types, indicating a plausible rationale for investigating this compound in other oncological indications. nih.gov However, specific preclinical or clinical data on the efficacy of this compound in other cancers beyond pancreaticobiliary malignancies is not extensively available in the reviewed literature. Future research is warranted to explore the therapeutic potential of this compound in other solid tumors and hematological malignancies.

Integration of this compound within Nutraceutical Research in Cancer Prevention and Therapy

This compound belongs to the isoflavone family, a class of flavonoids naturally found in soy and other vegetables. nih.gov Isoflavones and other flavonoids are a significant area of interest in nutraceutical research for cancer prevention and therapy due to their antioxidant and anti-proliferative properties. nih.gov Nutraceuticals are food-derived products that may offer health benefits, including the prevention and treatment of diseases like cancer.

The theoretical basis for integrating this compound into nutraceutical research stems from the known anticancer properties of dietary flavonoids. These compounds are believed to exert their effects through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. While there is a substantial body of research on the role of dietary isoflavones in cancer prevention, specific studies focusing on this compound as a nutraceutical or dietary supplement for cancer prevention are not prominent in the current scientific literature. The development of this compound is primarily in the context of a therapeutic agent rather than a supplement. nih.gov Further research would be necessary to evaluate its potential role and safety profile as a nutraceutical for cancer prevention.

Identification and Validation of Novel Molecular Targets for Therapeutic Intervention

The precise molecular targets of this compound are an active area of investigation. Understanding these targets is crucial for optimizing its therapeutic use and for the development of novel cancer therapies. Preclinical studies have provided insights into the downstream effects of this compound, which in turn suggest potential molecular targets.

The induction of p53-independent G2/M cell cycle arrest points towards the modulation of key regulators of the cell cycle. nih.gov Similarly, the activation of the intrinsic apoptosis pathway suggests an interaction with mitochondrial proteins that regulate cell death. nih.gov The observation that this compound-induced apoptosis is caspase-independent suggests that it may act on alternative cell death pathways. nih.gov

While the current understanding of this compound's mechanism of action is based on its effects on cellular processes, the identification and validation of its direct molecular binding partners remain a critical next step. Advanced techniques such as chemical proteomics and target identification platforms could be employed to uncover the specific proteins that this compound interacts with to exert its anticancer effects. The validation of these novel targets would not only provide a deeper understanding of this compound's pharmacology but could also open up new avenues for the development of targeted cancer therapies.

Q & A

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

- Methodology : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals. For heterogeneous responses, apply mixed-effects models or Bayesian hierarchical frameworks .

- Validation : Use bootstrap resampling to assess parameter robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.